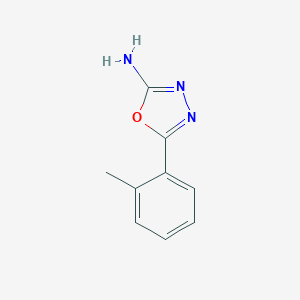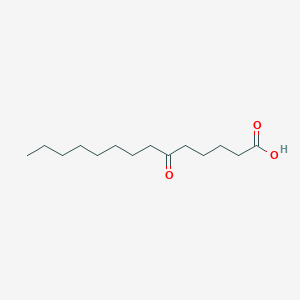
4-ピリジンメタンスチオール
概要
説明
Pyridin-4-YL-methanethiol, also known as 4-Pyridinemethanethiol, is an organic compound with the chemical formula C6H7NS. It is a colorless to light yellow liquid with a strong ammonia odor. This compound is widely used in organic synthesis and serves as a strong acid for catalyzing various organic reactions such as esterification, acylation, and amidation . Additionally, it is used as an intermediate in the preparation of organic semiconductor materials .
科学的研究の応用
Pyridin-4-YL-methanethiol has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis for reactions such as esterification, acylation, and amidation.
Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: Pyridin-4-YL-methanethiol is explored for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of organic semiconductor materials and other electronic components.
作用機序
- The primary targets of Pyridin-4-Yl-Methanethiol are not explicitly documented in the available literature. However, it is widely used in organic synthesis, acting as a strong acid to catalyze various organic reactions such as esterification, acylation, and amidation . These reactions involve interactions with specific functional groups in the reactants.
Target of Action
Pharmacokinetics
Action Environment
生化学分析
Biochemical Properties
For instance, pyridine derivatives have been identified as nanomolar inhibitors of Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A)
Cellular Effects
Pyridine compounds have been noted for their therapeutic properties, including antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, and antidiabetic effects
Molecular Mechanism
It’s known that it can be used as a strong acid for catalyzing different organic reactions such as esterification, acylation, and amidation
準備方法
There are two main methods for preparing Pyridin-4-YL-methanethiol:
Reaction of 4-pyridine formaldehyde with hydrogen sodium sulfate: This method involves the reaction of 4-pyridine formaldehyde with hydrogen sodium sulfate to generate 4-pyridine methyl sodium sulfate, which is then reduced to obtain the target product.
Reaction of methyl 4-pyridinecarboxylate with sodium hydrogen sulfate: In this method, methyl 4-pyridinecarboxylate reacts with sodium hydrogen sulfate to generate the corresponding ester, which is then reduced to obtain Pyridin-4-YL-methanethiol.
Both methods require careful handling due to the irritating nature of the chemicals involved, which can affect the eyes, skin, and respiratory tract .
化学反応の分析
Pyridin-4-YL-methanethiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: It can be reduced to form the corresponding thiol or other reduced forms.
Substitution: Pyridin-4-YL-methanethiol can participate in substitution reactions, where the thiol group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Pyridin-4-YL-methanethiol can be compared with other similar compounds, such as:
4-Pyridinemethanol: This compound has a hydroxyl group instead of a thiol group, making it less reactive in certain types of reactions.
4-Pyridinecarboxaldehyde: This compound contains an aldehyde group, which makes it more reactive in nucleophilic addition reactions.
4-Pyridinecarboxylic acid: This compound has a carboxyl group, making it more acidic and suitable for different types of reactions compared to Pyridin-4-YL-methanethiol.
The uniqueness of Pyridin-4-YL-methanethiol lies in its thiol group, which provides distinct reactivity and catalytic properties compared to its analogs .
特性
IUPAC Name |
pyridin-4-ylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c8-5-6-1-3-7-4-2-6/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWAUUTYKFAJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517928 | |
| Record name | (Pyridin-4-yl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822-53-3 | |
| Record name | (Pyridin-4-yl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyridin-4-ylmethanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pyridin-4-yl-methanethiol facilitate the construction of single-molecule wires with metalloporphyrins? What makes this approach advantageous?
A: Pyridin-4-yl-methanethiol exhibits a strong affinity for coordinating with the metal ion at the center of metalloporphyrins [, ]. Researchers exploit this property to create robust single-molecule electrical contacts.
- Controlled Orientation: By modifying both the STM tip and surface electrodes with Pyridin-4-yl-methanethiol, researchers can precisely control the orientation of the metalloporphyrin molecule within the single-molecule wire [].
- Enhanced Conductance: This controlled, flat configuration leads to significantly higher conductance (up to three orders of magnitude) compared to previous methods that wired porphyrins from the outer ring [].
- High Stability: The strong coordination bond between Pyridin-4-yl-methanethiol and the metalloporphyrin contributes to the formation of highly stable single-molecule junctions with extended lifetimes [].
Q2: What are the potential implications of using Pyridin-4-yl-methanethiol in building single-molecule wires for nanoelectronics and other applications?
A2: The utilization of Pyridin-4-yl-methanethiol in constructing single-molecule wires holds promising implications for various fields:
- Nanoelectronics: The ability to create highly conductive and stable single-molecule wires could revolutionize the development of miniaturized electronic components, leading to faster and more energy-efficient devices [].
- Molecular Sensors: The unique properties of metalloporphyrins, combined with the precise control offered by Pyridin-4-yl-methanethiol, could be harnessed to develop highly sensitive and selective molecular sensors [].
- Photovoltaic Devices: Metalloporphyrins are known for their optoelectronic properties. Incorporating them into single-molecule wires using this method could lead to advancements in solar energy harvesting technologies [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(2R,3R,4R,5R)-2-[(1R)-1,2-Dihydroxyethyl]-5-methoxyoxolane-3,4-diol](/img/structure/B154779.png)

![1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine](/img/structure/B154782.png)



